molecular formula C3H2N2O B3327878 Pyrazolone CAS No. 39455-90-8

Pyrazolone

Cat. No. B3327878
CAS RN: 39455-90-8
M. Wt: 82.06 g/mol
InChI Key: JEXVQSWXXUJEMA-UHFFFAOYSA-N
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Description

Pyrazolone is a 5-membered heterocycle containing two adjacent nitrogen atoms. It can be viewed as a derivative of pyrazole possessing an additional carbonyl (C=O) group. Compounds containing this functional group are useful commercially in analgesics and dyes .


Synthesis Analysis

The first synthesis of pyrazolones was reported in 1883 by Ludwig Knorr, via a condensation reaction between ethyl acetoacetate and phenylhydrazine . The last decade has witnessed a rapid increase in the construction of chiral this compound and pyrazole derivatives, with the application of this compound derivatives as powerful synthons .


Molecular Structure Analysis

This compound can exist in two isomers: 3-pyrazolone and 4-pyrazolone. These isomers can interconvert via lactam–lactim and imine–enamine tautomerism .


Chemical Reactions Analysis

Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials . Many pyrazolones are produced by functionalization of preformed pyrazolones .


Physical And Chemical Properties Analysis

Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials .

Mechanism of Action

Pyrazolones are amongst the oldest synthetic pharmaceuticals, starting with the introduction of antipyrine (phenazone) in the 1880s. The compounds generally act as analgesics and include dipyrone (Metamizole), aminophenazone, ampyrone, famprofazone, morazone, nifenazone, piperylon, and propyphenazone .

Safety and Hazards

When handling pyrazolone, it is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, avoid dust formation, do not ingest, and do not breathe vapors/dust

properties

IUPAC Name

pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O/c6-3-1-2-4-5-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVQSWXXUJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960092
Record name 3H-Pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39455-90-8
Record name 3H-Pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Condensation of the β-ketoester 1 and benzyl hydrazine 2 described in Scheme 3 is carried out by heating the two components in a solvent such as acetic acid or acetonitrile for 1-8 h to give the pyrazolone 6. Elaboration at this point to β-alanine ester 7 can be achieved by saponification of the ester 6 using a base such as aqueous lithium or sodium hydroxide in a polar solvent such as tetrahydrofuran, dioxane, methanol, ethanol or a mixture of similar solvents. Coupling of the beta alanine ester 8 is then achieved using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) or benzotriazole-1-yloxytrispyrrolidinophosphonium hexafluorophosphate (PyBOP) and a base, generally diisopropylethylamine, in a solvent such as N,N-dimethylformamide (DMF) or methylene chloride for 3 to 48 hours at ambient temperature to yield the compound 7. Pyrazolone 7 is then treated with triflic anhydride in a polar aprotic solvent such as THF in the presence of a base such as triethylamine at −78° C. to room temperature to afford the intermediate II. The product is purified from unwanted side products by recrystallization, trituration, preparative thin layer chromatography, flash chromatography on silica gel as described by W. C. Still et al, J. Org. Chem., 43, 2923, (1978), or HPLC. Purification of intermediates is achieved in the same manner. If the intermediate II is racemic (i.e., R3 is not hydrogen), the compound can be resolved via chiral hplc using either normal phase or supercritical fluid conditions.
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